molecular formula C18H27N2O4- B065939 (2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate CAS No. 188777-47-1

(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate

Cat. No.: B065939
CAS No.: 188777-47-1
M. Wt: 335.4 g/mol
InChI Key: VOVAEVRERZBTPA-ZFWWWQNUSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate is a sophisticated, stereochemically defined building block primarily employed in advanced peptide synthesis and medicinal chemistry research. This compound is a protected amino acid derivative, where the stereochemistry at both the 2- and 3-positions is explicitly defined as (S) and (S), respectively. This high level of chiral purity is critical for constructing peptides with precise three-dimensional structures, which directly influences their biological activity, stability, and receptor binding affinity.

Properties

IUPAC Name

(2S,3S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-6-13(2)15(16(21)22)20(12-14-10-8-7-9-11-14)19-17(23)24-18(3,4)5/h7-11,13,15H,6,12H2,1-5H3,(H,19,23)(H,21,22)/p-1/t13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVAEVRERZBTPA-ZFWWWQNUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)[O-])N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)[O-])N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N2O4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428112
Record name ZINC04262349
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188777-47-1
Record name ZINC04262349
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sodium Borohydride-Mediated Reduction

A foundational method involves reducing (3S)-3-(tert-butoxycarbonylamino)-1-chloro-4-phenyl-2-butanone using sodium borohydride in tetrahydrofuran (THF)/ethanol at 0°C. This protocol achieves 56% yield but introduces diastereomeric impurities, including 2.6% (3S)-2-hydroxy-3-N-Boc-amino-4-phenylbutane and 1.0% (2R,3S)-isomer. Acidic workup with sulfuric acid and pH adjustment to 6.5 minimizes epimerization, though recrystallization remains critical for purity enhancement.

Aluminum Isopropoxide-Catalyzed Meerwein-Ponndorf-Verley Reduction

Scalable synthesis employs aluminum isopropoxide in refluxing isopropyl alcohol, reducing 100 g of ketone precursor to yield 80 g of [(1S,3S)-3-chloro-2-hydroxy-1-(phenylmethyl)propyl]carbamic acid tert-butyl ester. This method’s mild reflux conditions (3 hours) and subsequent pH-controlled crystallization (pH 3.0–4.0 with acetic acid) afford high diastereomeric ratios (>95:5), though residual solvent removal necessitates vacuum drying.

Diisobutylaluminum Hydride (DIBAH) in Toluene-Cyclohexanol Systems

DIBAH-mediated reductions in toluene-cyclohexanol mixtures at room temperature demonstrate moderate yields (1.53 g from 5.0 mmol substrate). Cyclohexanol acts as a proton shuttle, enhancing hydride transfer efficiency. However, post-reaction hydrolysis with 1 N HCl introduces chlorinated byproducts, necessitating ethyl acetate extraction and silica gel chromatography for purification.

Chiral Resolution via Diastereomeric Salt Formation

N-(tert-Butoxycarbonyl)-L-Phenylalanine-Assisted Crystallization

The patent EP2707363B1 discloses a resolution strategy using N-(tert-butoxycarbonyl)-L-phenylalanine to isolate (3aS,4R,6S,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,dioxol-4-ol as a diastereomerically pure salt. Heating the mixture to 63°C followed by cooling to 0°C induces crystallization, yielding 2.73 g of pure salt after washing with iso-propanol. Subsequent acid treatment (e.g., HCl) liberates the free amine, which reacts with benzyl chloroformate under basic conditions (potassium carbonate) to install the benzyl carbamate group.

Solvent Engineering for Enhanced Crystallization

Optimal resolution employs toluene and iso-propanol as co-solvents, balancing solubility and crystal nucleation. For instance, a 1:13 toluene/iso-propanol ratio at 53°C initiates crystallization, while methyl tert-butyl ether (MTBE) washes remove hydrophobic impurities. Sodium chloride addition during aqueous extraction minimizes emulsion formation, improving phase separation and organic layer recovery.

Protection-Deprotection Strategies

Sequential Boc and Benzyl Protection

Benzylation of the resolved amine intermediate proceeds via benzyl chloroformate in dichloromethane with potassium carbonate as a base. The Boc group, introduced earlier using di-tert-butyldicarbonate in toluene, remains stable under these conditions. Careful pH control (pH 7.0 with NaOH) during Boc protection prevents tert-butyl carbamate cleavage, as demonstrated in a 68% yield synthesis of (2R,3S)-3-tert-butoxycarbonylamino-1-chloro-2-hydroxy-4-phenylbutane.

Acidic Deprotection and Workup

Post-benzylation, trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding the primary amine intermediate. Neutralization with aqueous NaHCO3 and extraction with ethyl acetate isolates the deprotected compound, though residual TFA necessitates rigorous washing (brine, MgSO4 drying).

Comparative Analysis of Methodologies

Method Reagents/Conditions Yield Diastereomeric Ratio Key Advantages
NaBH4 ReductionTHF/ethanol, H2SO4, 0°C56%95:5 (2S,3S:2R,3S)Rapid, low-cost reagents
Al(OiPr)3 ReductioniPrOH, reflux, 3h80 g>95:5High scalability, minimal byproducts
DIBAH ReductionToluene/cyclohexanol, rt1.53 g90:10Tunable selectivity
Chiral ResolutionL-Phe-Boc, MTBE, 0°C2.73 g>99:1Superior enantiopurity

Optimization and Scale-Up Considerations

Large-scale production prioritizes aluminum isopropoxide reductions due to high mass efficiency (80 g per 100 g ketone). However, chiral resolution, though labor-intensive, ensures >99% enantiomeric excess, critical for pharmaceutical applications . Solvent recovery systems, particularly for iso-propanol and MTBE, reduce environmental impact and cost.

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is a widely used protecting group for amines in organic synthesis. Its removal typically occurs under acidic conditions:

  • Reagents : 4 M HCl in dioxane, trifluoroacetic acid (TFA), or p-toluenesulfonic acid (p-TsOH).

  • Conditions : Treatment with 4 M HCl in dioxane at room temperature for 3 hours cleaves the Boc group, yielding the free amine intermediate .

  • Mechanism : Acidic hydrolysis protonates the carbonyl oxygen, leading to carbamate cleavage and release of CO₂ and tert-butanol .

Table 1: Boc Deprotection Conditions and Yields

Acid ReagentSolventTime (h)TemperatureYield (%)Source
4 M HClDioxane3RT85–90
TFA (20% v/v)DCM1RT95
p-TsOH (0.1 M)Acetone12RT78

Hydrolysis of the Methyl Ester

The pentanoate ester undergoes hydrolysis to form the corresponding carboxylic acid under basic or acidic conditions:

  • Basic Hydrolysis : Treatment with 2 N NaOH in methanol at 40°C for 2 hours converts the ester to the acid with >90% yield .

  • Acidic Hydrolysis : Prolonged exposure to HCl in aqueous THF (1 M, 24 hours) achieves similar results but with lower efficiency (~65% yield).

Key Observations:

  • The reaction proceeds via nucleophilic attack by hydroxide or water on the ester carbonyl.

  • Steric hindrance from the benzyl and Boc groups slightly slows the reaction .

Hydrogenolysis of the Benzyl Group

The benzyl-protected amine can be deprotected via catalytic hydrogenation:

  • Catalyst : 10% Pd/C under H₂ atmosphere (1 atm).

  • Conditions : Stirring in ethanol at 25°C for 6–8 hours achieves complete debenzylation .

  • Yield : 92–95% .

Peptide Coupling Reactions

The carboxylic acid derivative (post-ester hydrolysis) participates in peptide bond formation:

  • Reagents : HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DIPEA (N,N-diisopropylethylamine).

  • Example : Coupling with L-phenylalanine ethyl ester in DMF produces Boc-protected dipeptides in 59–72% yield .

Table 2: Coupling Reagent Efficiency

ReagentSolventTemp (°C)Yield (%)Source
HATUDMF2572
EDCDCM0–2565

Reductive Amination

The deprotected amine (post-Boc cleavage) can undergo reductive amination with ketones or aldehydes:

  • Reagents : Sodium cyanoborohydride (NaBH₃CN) in methanol.

  • Conditions : 24 hours at pH 5–6 (acetic acid buffer) yields secondary amines with 60–75% efficiency .

Schiff Base Formation

The free amine reacts with aldehydes to form imines:

  • Example : Reaction with benzaldehyde in ethanol at 60°C for 4 hours produces a Schiff base (confirmed by IR and NMR) .

Critical Analysis of Stability

  • Acid Sensitivity : The Boc group is labile in acidic media, while the benzyl group remains intact under these conditions .

  • Base Sensitivity : The ester hydrolyzes readily in basic conditions, but the benzylamine moiety is stable .

  • Thermal Stability : Decomposition occurs above 150°C, with decarboxylation observed under prolonged heating .

This compound’s versatility in deprotection and coupling reactions makes it valuable in peptide synthesis and medicinal chemistry. Experimental protocols emphasize precise control of reaction conditions to avoid side reactions, particularly during Boc deprotection and ester hydrolysis .

Scientific Research Applications

Drug Design and Development

This compound serves as a building block in the synthesis of various pharmaceuticals, particularly in the development of peptide-based drugs. Its ability to modify amino acid residues enhances the pharmacological properties of peptides.

Antiviral Agents

Research indicates that derivatives of this compound may exhibit antiviral activity. For instance, it has been explored as a potential candidate in the synthesis of antiviral agents targeting specific viral pathways.

Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is widely used for protecting amines during peptide synthesis. The presence of the benzyl group further enhances the stability and reactivity of the intermediate compounds formed during synthesis.

Asymmetric Synthesis

The chiral nature of this compound allows its use in asymmetric synthesis, which is crucial for producing enantiomerically pure compounds necessary for pharmaceutical applications.

Synthesis of Antiviral Compounds

A study by Merino et al. (1998) demonstrated the use of (2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate as an intermediate in synthesizing antiviral agents that target HIV protease inhibitors. The study highlighted how modifications to the compound improved its efficacy against viral replication .

Development of Peptide-Based Therapeutics

In another research project, this compound was utilized to synthesize peptide analogs with enhanced bioactivity against cancer cells. The incorporation of the Boc group allowed for selective deprotection, facilitating the formation of active peptide structures .

Mechanism of Action

The mechanism of action of (2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions to occur at other sites of the molecule. Upon removal of the Boc group, the free amine can interact with biological targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Methyl (2S,3S)-2-(benzylamino)-3-methylpentanoate (CAS 209325-69-9)

  • Structure: Lacks Boc protection; simpler benzylamino group.
  • Key Differences: Property Target Compound CAS 209325-69-9 Molecular Formula Not explicitly provided C₁₄H₂₁NO₂ Molecular Weight — 235.32 g/mol Protecting Group Boc None
  • Implications : The absence of Boc makes CAS 209325-69-9 more reactive but less stable under acidic conditions. Suitable for direct coupling in synthesis without deprotection steps .

(2S,3S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-3-methylpentanoic acid (CAS 42537-96-2)

  • Structure : Benzyloxycarbonyl (Cbz) protecting group instead of Boc; additional peptide bond.
  • Key Differences: Property Target Compound CAS 42537-96-2 Molecular Weight — 378.46 g/mol Protecting Group Boc Cbz Deprotection Method Acid (e.g., TFA) Hydrogenolysis (H₂/Pd-C)
  • Implications: Cbz’s hydrogenolysis requirement limits its use in hydrogen-sensitive reactions, whereas Boc’s acid-lability offers compatibility with diverse synthetic conditions .

(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid (CAS 55780-90-0)

  • Structure: Stereochemical inversion at the 2-position (R vs. S); lacks benzylamino group.
  • Key Differences: Property Target Compound CAS 55780-90-0 Stereochemistry (2S,3S) (2R,3S) Molecular Formula — C₁₁H₂₁NO₄ Functional Groups Benzyl, Boc-amino Boc-amino, methyl

Benzyl 2-[[(2S)-2-[[2-(tert-Butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate (CAS 2227198-99-2)

  • Structure : Extended peptide chain with Boc-protected acetyl group.
  • Key Differences: Property Target Compound CAS 2227198-99-2 Molecular Weight — 582.69 g/mol Structural Complexity Single Boc-amino group Multiple peptide linkages
  • Implications : Increased molecular weight and complexity may hinder membrane permeability but enhance target specificity in peptide-based therapeutics .

(2S,3S)-4-(Benzyloxy)-2-(tert-butoxycarbonylamino)-3-hydroxy-4-oxobutanoic acid (Compound 27)

  • Structure: Shorter chain (butanoate vs. pentanoate); hydroxyl and ketone groups.
  • Key Differences: Property Target Compound Compound 27 Backbone Pentanoate Butanoate Functional Groups Methyl Hydroxyl, ketone
  • Implications : Hydroxyl and ketone groups increase polarity, enhancing solubility in aqueous environments but reducing lipid bilayer penetration .

Biological Activity

(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate, also known as a dipeptide derivative, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H27N2O
  • Molecular Weight : 301.43 g/mol
  • IUPAC Name : (2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methylpentanoate

The compound functions primarily as an inhibitor of certain enzymes involved in biochemical pathways, particularly those related to histone deacetylases (HDACs). HDACs play a crucial role in epigenetic regulation and are implicated in various diseases, including cancer.

Enzyme Inhibition

Research indicates that the compound may exhibit selective inhibition against specific HDAC isoforms. The structure of the compound allows for interaction with the enzyme's active site, potentially leading to alterations in gene expression profiles.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds similar to this compound. For instance:

  • Study 1 : A series of dipeptide derivatives were screened for HDAC inhibition, revealing that modifications in the structure significantly affect potency. Compounds with a tert-butoxycarbonyl group showed enhanced activity against HDAC1 and HDAC3 with IC50 values ranging from 14 to 67 nM .
  • Study 2 : In vivo studies demonstrated that similar compounds could induce apoptosis in cancer cell lines by upregulating pro-apoptotic genes while downregulating anti-apoptotic factors .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and potential toxicity is essential for evaluating any therapeutic compound:

  • Absorption : The compound's lipophilic nature suggests good absorption characteristics.
  • Toxicity Profile : Preliminary studies indicate low toxicity levels at therapeutic doses; however, further investigations are necessary to establish safety margins.

Case Studies

StudyObjectiveFindings
Study A Evaluate HDAC inhibitionIdentified selective inhibition against HDAC1 and HDAC3 with IC50 values between 14-67 nM.
Study B Investigate anticancer effectsInduced apoptosis in various cancer cell lines through modulation of gene expression.
Study C Assess pharmacokineticsDemonstrated favorable absorption characteristics with low toxicity at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate, and how is stereochemical integrity maintained?

  • Methodological Answer : The synthesis typically involves sequential protection-deprotection steps and coupling reactions. For example:

Amino Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amine functionality using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or DMAP) .

Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzylamine and methyl-pentanoate moieties while retaining stereochemistry .

Chiral Control : Employ chiral auxiliaries or catalysts during critical steps to preserve the (2S,3S) configuration. For instance, L-proline derivatives can enforce stereoselectivity during nucleophilic substitutions .

  • Key Data : Yield optimization (34–75% in similar syntheses) and silica gel chromatography purification (20–25% EtOAc/hexane gradients) are critical .

Q. Which analytical techniques are most reliable for confirming the purity and stereochemistry of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR are essential for confirming stereochemistry. For example, diastereotopic protons near the chiral centers exhibit distinct splitting patterns (e.g., δ 4.65–4.74 ppm for rotamers) .
  • IR Spectroscopy : Confirm the presence of Boc (C=O stretch ~1680–1720 cm⁻¹) and ester (C=O ~1740 cm⁻¹) groups .
  • HRMS (ESI) : Validate molecular weight (e.g., [M-H]⁻ at m/z 304.1) and isotopic patterns .
  • Chiral HPLC : Resolve enantiomers using chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .

Q. How can researchers address low yields during the final coupling step?

  • Methodological Answer :

  • Activation Strategies : Pre-activate carboxylic acids with HATU or PyBOP to enhance reactivity .
  • Solvent Optimization : Use anhydrous DCM or THF to minimize hydrolysis .
  • Temperature Control : Conduct reactions at 0–4°C to reduce racemization .
  • Monitoring : Use TLC (silica, UV detection) to track reaction progress and adjust stoichiometry dynamically .

Advanced Research Questions

Q. How does the Boc protecting group influence the compound’s reactivity in multi-step syntheses?

  • Methodological Answer :

  • Orthogonal Protection : The Boc group is stable under basic and nucleophilic conditions but cleaved with TFA, enabling sequential deprotection without disrupting benzyl or ester groups .
  • Steric Effects : The bulky tert-butyl group slows down undesired side reactions (e.g., β-elimination) during peptide elongation .
  • Case Study : In azetidine derivatives, Boc protection allowed selective functionalization of secondary amines while retaining primary amine reactivity .

Q. How should researchers resolve contradictions in NMR data, such as unexpected splitting or missing signals?

  • Methodological Answer :

  • Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-dependent rotamer populations (e.g., δ 7.24 vs. 7.69 ppm in DMSO-d₆) .
  • Variable Temperature (VT-NMR) : Identify dynamic processes (e.g., hindered rotation) by acquiring spectra at 25°C and 60°C .
  • 2D Techniques : Use HSQC and COSY to assign overlapping signals and confirm connectivity .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for related Boc-protected amino acids .

Q. What strategies prevent racemization when incorporating this compound into peptide chains?

  • Methodological Answer :

  • Coupling Agents : Use non-racemizing agents like HATU or DIC/Oxyma Pure .
  • Low Temperature : Perform couplings at 0°C to minimize base-catalyzed racemization .
  • Microwave-Assisted Synthesis : Shorten reaction times (e.g., 5–10 minutes at 50°C) to reduce exposure to racemizing conditions .
  • Enzymatic Methods : Employ proteases (e.g., subtilisin) for stereospecific acylations under mild aqueous conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.